N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide
Overview
Description
N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide is a complex organic compound that features an adamantane moiety, a dichloromethoxybenzene ring, and a sulfonamide group. The adamantane structure is known for its rigidity and stability, making it a valuable component in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide typically involves multiple steps. One common method starts with the preparation of the adamantylmethylamine, which is then reacted with 3,4-dichloro-2-methoxybenzenesulfonyl chloride under basic conditions to form the final product. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted sulfonamides or aromatic compounds.
Scientific Research Applications
N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a molecular probe.
Medicine: Explored for its antiviral, antibacterial, and anticancer properties.
Industry: Utilized in the development of advanced materials and nanotechnology.
Mechanism of Action
The mechanism of action of N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantane moiety enhances the compound’s lipophilicity and stability, allowing it to effectively penetrate biological membranes. The sulfonamide group can form hydrogen bonds with target proteins, leading to inhibition or modulation of their activity.
Comparison with Similar Compounds
Similar Compounds
Amantadine: An antiviral and anti-Parkinsonian drug.
Memantine: Used in the treatment of Alzheimer’s disease.
Rimantadine: Another antiviral agent.
Uniqueness
N-[(adamantan-1-yl)methyl]-3,4-dichloro-2-methoxybenzene-1-sulfonamide is unique due to its combination of an adamantane moiety with a dichloromethoxybenzene ring and a sulfonamide group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
N-(1-adamantylmethyl)-3,4-dichloro-2-methoxybenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23Cl2NO3S/c1-24-17-15(3-2-14(19)16(17)20)25(22,23)21-10-18-7-11-4-12(8-18)6-13(5-11)9-18/h2-3,11-13,21H,4-10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDZIZKQVWGXGJI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1Cl)Cl)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23Cl2NO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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